C.I. Ingrain Blue 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

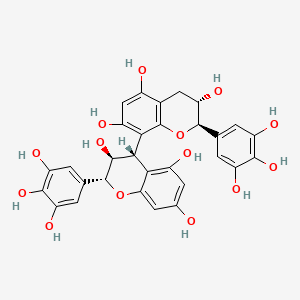

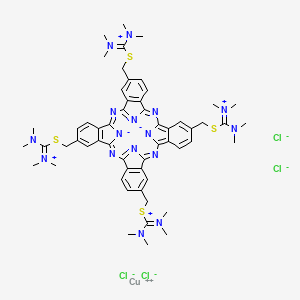

C.I. Ingrain Blue 1, also known as Alcian Blue 8GX, is a cationic, copper phthalocyanine dye. It is widely used in histology and histochemistry for staining acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. The dye is known for its vivid blue color, which is attributed to its copper content .

Wirkmechanismus

Target of Action

Alcian Blue 8GX, also known as C.I. Ingrain Blue 1, primarily targets acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures, some types of mucopolysaccharides, and the sialylated glycocalyx of cells . These targets are crucial components of the extracellular matrix and cell surfaces, playing vital roles in cellular communication, adhesion, and structural integrity .

Mode of Action

As a polyvalent basic dye, Alcian Blue 8GX interacts with its targets through ionic bonding . It forms salt linkages with the acid groups of acid mucopolysaccharides . This interaction results in the staining of these targets, allowing for their visualization under a microscope .

Biochemical Pathways

For instance, it could affect the biosynthesis and degradation of glycosaminoglycans, which are involved in various biological processes, including cell signaling, tissue repair, and inflammation .

Pharmacokinetics

Given its use as a staining agent in histology, it is likely that its bioavailability and distribution are primarily determined by its application method and the characteristics of the tissue being stained .

Result of Action

The primary result of Alcian Blue 8GX’s action is the staining of its targets, turning them blue to bluish-green . This staining allows for the visualization and study of acidic polysaccharides and glycosaminoglycans in tissues, contributing to our understanding of their structure and function .

Action Environment

The action of Alcian Blue 8GX can be influenced by various environmental factors. For instance, its solubility and thus its ability to stain tissues can be affected by the pH and ionic strength of the solution in which it is dissolved . Additionally, its stability and efficacy as a staining agent may be influenced by storage conditions, with optimal storage recommended at room temperature .

Biochemische Analyse

Biochemical Properties

Alcian Blue 8GX interacts with various biomolecules, primarily acidic glycosaminoglycans . The dye forms insoluble complexes with these biomolecules, which aids in their visualization and quantitative determination . The binding of Alcian Blue 8GX to these biomolecules is believed to be due to electrostatic interactions between the cationic dye and the anionic groups present in the tissues .

Cellular Effects

Alcian Blue 8GX has significant effects on various types of cells and cellular processes. It is used as a counterstain to visualize histological tissue sections . Additionally, it aids in the in-situ quantification of marine biofilms produced by marine bacteria

Molecular Mechanism

The molecular mechanism of action of Alcian Blue 8GX involves its binding interactions with biomolecules. The dye forms salt linkages with the acid groups of acid mucopolysaccharides . This interaction is believed to be electrostatic, with the cationic dye binding to anionic groups in tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alcian Blue 8GX can change over time. The product is known for its stability

Metabolic Pathways

The dye is known to interact with acidic glycosaminoglycans

Transport and Distribution

The dye is known to form complexes with acidic glycosaminoglycans , which could potentially influence its localization or accumulation

Subcellular Localization

The dye is known to bind to glycoproteins and glucosaminoglycans , which are typically found in the extracellular matrix and on the cell surface

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: C.I. Ingrain Blue 1 is synthesized through the chloromethylation of copper phthalocyanine followed by a reaction with thiourea. The process involves the formation of chloromethylated copper phthalocyanine, which is then reacted with thiourea under controlled conditions to produce the final dye .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process typically includes:

- Chloromethylation of copper phthalocyanine.

- Reaction with thiourea.

- Purification and isolation of the dye.

Analyse Chemischer Reaktionen

Types of Reactions: C.I. Ingrain Blue 1 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color and staining properties.

Reduction: Reduction reactions can alter the dye’s structure and its interaction with biological tissues.

Substitution: The dye can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the dye, while reduction can produce reduced forms with altered staining properties .

Wissenschaftliche Forschungsanwendungen

C.I. Ingrain Blue 1 has a wide range of scientific research applications, including:

Chemistry: Used as a staining agent for acidic polysaccharides and glycosaminoglycans.

Biology: Employed in histology and histochemistry for staining tissues and cells.

Medicine: Utilized in diagnostic assays to visualize specific biological structures.

Vergleich Mit ähnlichen Verbindungen

C.I. Direct Blue 1: Another phthalocyanine dye used for staining and dyeing applications.

C.I. Pigment Blue 15: A copper phthalocyanine pigment used in paints and coatings.

Comparison:

C.I. Ingrain Blue 1: Known for its strong interaction with acidic polysaccharides and its vivid blue color. It is widely used in histology and histochemistry.

C.I. Direct Blue 1: Primarily used in textile dyeing and has different staining properties compared to this compound.

C.I. Pigment Blue 15: Used as a pigment in paints and coatings, offering excellent color stability and lightfastness.

This compound stands out due to its specific applications in biological staining and its strong interaction with acidic polysaccharides, making it a valuable tool in scientific research and diagnostics.

Eigenschaften

CAS-Nummer |

75881-23-1 |

|---|---|

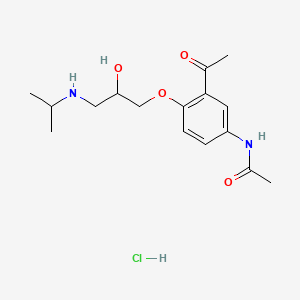

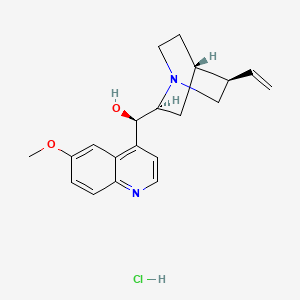

Molekularformel |

C56H70Cl4CuN16S4 |

Molekulargewicht |

1300.9 g/mol |

IUPAC-Name |

copper;[dimethylamino-[[(1Z,11Z)-15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |

InChI |

InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |

InChI-Schlüssel |

OBSNQDWGQFWBKH-UHFFFAOYSA-J |

SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Isomerische SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C\3[N-]C2/N=C\4/C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)/C(=N3)/[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Kanonische SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Physikalische Beschreibung |

Greenish-black solid with metallic sheen; A mixture of geometric isomers; [Merck Index] Dark blue odorless crystals; [Caledon Laboratories MSDS] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.